molecular formula C14H15N3O3S2 B12235277 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B12235277
M. Wt: 337.4 g/mol
InChI Key: XDFVZQCLMMSJKE-UHFFFAOYSA-N
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Description

N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide is a synthetic small molecule designed for research applications, featuring a molecular structure that combines a thiophene-sulfonamide group with a substituted pyridine ring. This specific architecture is of significant interest in medicinal chemistry for the development of novel bioactive compounds. The core components of this molecule are associated with a range of pharmacological activities. The sulfonamide functional group is a well-established pharmacophore in antibiotics and other therapeutics, known to act as a competitive inhibitor of bacterial enzymes like dihydropteroate synthase, which is essential for folate synthesis . Furthermore, molecular scaffolds incorporating pyridine and pyrrolidinone rings are frequently explored in drug discovery for their diverse biological profiles, which can include antibacterial and enzyme-inhibiting properties . While the precise mechanism of action and full research profile of this specific compound require further investigation, its structure positions it as a promising candidate for studies in antibiotic discovery, particularly against resistant bacterial strains, and for probing other biochemical pathways. This product is provided for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H15N3O3S2/c18-13-3-1-7-17(13)12-9-11(5-6-15-12)10-16-22(19,20)14-4-2-8-21-14/h2,4-6,8-9,16H,1,3,7,10H2

InChI Key

XDFVZQCLMMSJKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Thiophene-2-Sulfonamide Core Formation

The thiophene-2-sulfonamide moiety is synthesized via:

  • Sulfonation of thiophene : Thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
  • Amination : The sulfonyl chloride reacts with an amine (e.g., ammonia or a substituted amine) to yield the sulfonamide.
Step Reagents/Conditions Yield Reference
1 ClSO₃, SOCl₂, reflux 85–90%
2 NH₃ (excess), RT 70–80%

Example: Thiophene-2-sulfonyl chloride reacts with methylamine in dichloromethane to form thiophene-2-sulfonamide.

Pyridin-4-ylmethyl Bridge Construction

The pyridin-4-ylmethyl group is introduced via:

  • Reductive amination : A pyridin-4-carbaldehyde derivative reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN).
  • Nucleophilic substitution : A pyridin-4-ylmethyl halide reacts with a nucleophile (e.g., thiophene-2-sulfonamide).
Route Reagents/Conditions Yield Reference
Reductive Pyridin-4-carbaldehyde, NH₃, NaBH₃CN, MeOH 60–75%
SN2 Pyridin-4-ylmethyl bromide, K₂CO₃, DMF, 60°C 70–85%

Note: For the target compound, the pyridin-4-ylmethyl group is further functionalized with 2-oxopyrrolidin.

Final Assembly of the Target Compound

The complete synthesis involves coupling the thiophene-2-sulfonamide with the pyridin-4-ylmethyl-2-oxopyrrolidin intermediate.

Step Reagents/Conditions Yield Reference
Coupling Thiophene-2-sulfonamide, pyridin-4-ylmethyl bromide, K₂CO₃, DMF, 60°C 55–65%

Optimized Reaction Conditions and Challenges

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity in substitution reactions.
  • Low temperatures (e.g., -78°C to 0°C): Prevent side reactions during sensitive intermediates’ formation.
Solvent Temperature Impact Reference
DMF 60–80°C High yield for SN2 reactions
THF -78°C Stabilizes intermediates in Grignard reactions

Functional Group Compatibility

The 2-oxopyrrolidin moiety’s reactivity necessitates protective strategies:

  • Acid-sensitive groups : Require neutral or mildly basic conditions.
  • Oxidation susceptibility : Use inert atmospheres (e.g., N₂) during coupling reactions.

Example: In Suzuki-Miyaura couplings, the oxopyrrolidin group remains intact under Pd catalysis.

Analytical Characterization

Spectroscopic Data

Key characterization methods include:

  • ¹H NMR : Peaks for thiophene protons (δ 6.8–7.2 ppm), pyridine protons (δ 7.5–8.5 ppm), and sulfonamide NH (δ 8.0–9.0 ppm).
  • HRMS : [M+H]⁺ ion matches calculated mass (e.g., m/z 337.4 for C₁₄H₁₆N₂O₃S).

Summary of Synthetic Routes

Three primary routes emerge from literature:

Route Key Steps Advantages Limitations
1 Sulfonamide → Pyridin-4-ylmethyl → Oxopyrrolidin High regioselectivity Multi-step, moderate yields
2 Oxopyrrolidin → Pyridin-4-ylmethyl → Sulfonamide Simplified purification Requires costly catalysts
3 Convergent coupling (e.g., Suzuki) Shorter synthesis time Sensitive to steric hindrance

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure comprising a thiophene ring, a pyridine moiety, and a pyrrolidinone unit. These components contribute to its diverse chemical reactivity and biological activity. The molecular formula of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S with a molecular weight of 355.5 g/mol.

Chemistry

In the realm of organic synthesis, this compound serves as a versatile intermediate. It can be utilized to synthesize more complex molecules through various chemical reactions such as:

  • Oxidation : The compound can undergo oxidation reactions to produce sulfoxides or sulfones.
  • Reduction : The pyrrolidinone moiety can be reduced to yield pyrrolidine derivatives.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The biological activity of this compound makes it a candidate for studying enzyme inhibition and receptor binding. Research indicates that the compound may interact with specific molecular targets, potentially modulating various cellular pathways. This interaction is crucial for understanding its role in:

  • Enzyme Inhibition : The benzylthio group may inhibit thiol-containing enzymes, affecting metabolic pathways.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound in drug discovery for treating various diseases. Its structural characteristics allow it to engage with biological targets effectively, which is essential for developing therapeutic agents. Notable areas of interest include:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells.

Industry

This compound can be employed in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists unrelated compounds (e.g., 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea, N-cyclopentylmethanesulfonamide), but these lack structural or functional similarity to the target compound. For a meaningful comparison, the following data would typically be required:

Parameter Target Compound Hypothetical Analog 1 Hypothetical Analog 2
Molecular Weight Not provided Example: 350.4 g/mol Example: 298.3 g/mol
Solubility Not provided Example: DMSO-soluble Example: Aqueous-limited
Biological Activity Not provided Example: PDE4 inhibitor Example: Carbonic anhydrase inhibitor
Synthetic Route Not provided Example: Amide coupling Example: Sulfonylation

Without access to experimental data (e.g., crystallography via SHELX , purity assays ), comparative analysis cannot be performed.

Recommendations for Further Research

Structural Characterization : Use SHELX programs to resolve the crystal structure and compare bond lengths/angles with analogs.

Biological Assays: Evaluate enzyme inhibition profiles (e.g., kinase or protease assays) against known sulfonamide derivatives.

Literature Review : Expand sources to include databases like PubChem, Reaxys, or peer-reviewed journals for physicochemical and pharmacological data.

Biological Activity

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrrolidine Derivative : Enhances the compound's pharmacological properties.
  • Thiophene and Sulfonamide Groups : Impart unique reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation. For instance, modifications in the structure have led to enhanced cytotoxicity against various cancer cell lines, including HL-60 and MDA-MB-231 .
    • The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation.
  • Enzyme Inhibition :
    • The compound has demonstrated potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor microenvironment regulation .
    • Inhibitory activity against other enzymes has also been reported, contributing to its therapeutic potential in various diseases.
  • Antimicrobial Activity :
    • Similar sulfonamide compounds have shown efficacy against bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is believed to involve several mechanisms:

  • Targeting Enzymes : The compound may inhibit enzymes involved in critical pathways for cancer cell survival.
  • Modulating pH Levels : By affecting the pH of the tumor microenvironment, it may enhance the efficacy of other treatments .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized a series of thiadiazole sulfonamide derivatives and evaluated their inhibitory activity against various carbonic anhydrases. The results indicated significant enzyme inhibition alongside anticancer properties, suggesting a promising avenue for further research into similar compounds .
  • In Vitro Studies :
    • Research involving cell viability assays demonstrated that certain modifications to sulfonamide structures led to improved anticancer activity against human cancer cell lines under both normoxic and hypoxic conditions .

Comparative Data Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyridine, pyrrolidine, thiopheneAnticancer, enzyme inhibitionPotential for multi-target action
Thiadiazole SulfonamidesThiadiazole coreCA inhibition, anticancerEffective against specific CA isoforms
Benzodioxine DerivativesBenzodioxine coreAntioxidant propertiesDiverse pharmacological profiles

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